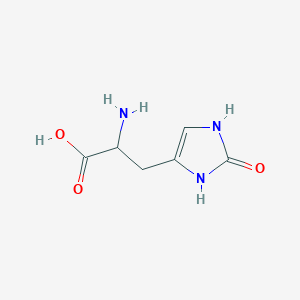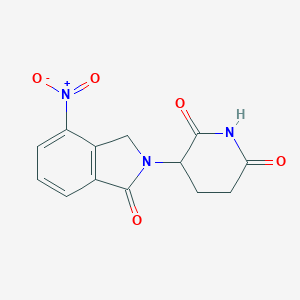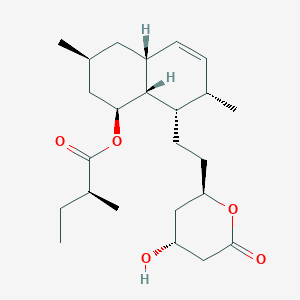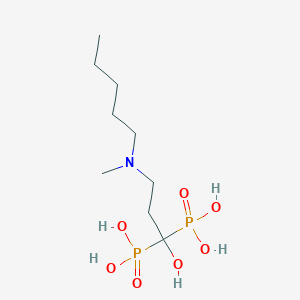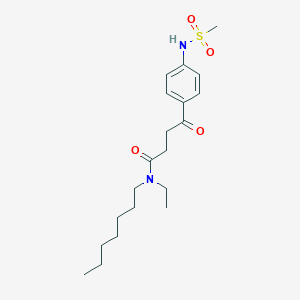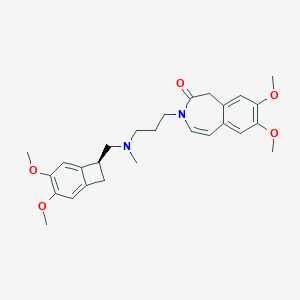
Dehydro Ivabradine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Dehydro Ivabradine is represented by the molecular formula C27H34N2O5 . The compound has a molecular weight of 466.6 g/mol . The IUPAC name for Dehydro Ivabradine is 3- [3- [ [ (7 S )-3,4-dimethoxy-7-bicyclo [4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1 H -3-benzazepin-2-one .Applications De Recherche Scientifique
Heart Failure with Reduced Ejection Fraction
Dehydro Ivabradine finds its clinical indication in patients suffering from heart failure with reduced ejection fraction and maintaining a relative sinus rhythm refractory to beta-blockers . To optimize heart rate control, it is recommended to pursue an aggressive up-titration of Dehydro Ivabradine .
Cardiac Reverse Remodeling
Both the modulation of heart rate itself and the up-titration of agents targeting heart failure lead to cardiac reverse remodeling, consequently culminating in a subsequent reduction in mortality and morbidity .
Echocardiography-Guided Therapy
Employing echocardiography-guided Dehydro Ivabradine for heart-rate modulation to minimize the overlap between the E-wave and A-wave appears to confer substantial benefits to patients with heart failure . This approach facilitates superior cardiac reverse remodeling and yields more favorable clinical outcomes when compared to those patients who do not receive echocardiography-guided care .
Chronic Heart Failure
Dehydro Ivabradine, a funny channel (If) inhibitor, is used in patients with chronic heart failure as an adjunct to other heart failure medications .
Potential Expansion of Clinical Indications
The next pertinent issue revolves around the potential expansion of Dehydro Ivabradine’s clinical indications to encompass a broader spectrum of diseases . It is imperative to acknowledge that Dehydro Ivabradine may not yield clinically significant benefits in patients afflicted by heart failure with preserved ejection fraction, acute heart failure, sepsis, or stable angina .
Mécanisme D'action
Target of Action
Dehydro Ivabradine primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels , also known as the “funny” channels . These channels are located in the sinoatrial node of the heart and are responsible for determining the heart rate .
Mode of Action
Dehydro Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node . It binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow . This interaction prolongs diastolic depolarization, resulting in a lower heart rate .
Biochemical Pathways
Dehydro Ivabradine’s action affects several biochemical pathways. It has been shown to enhance autophagy and inhibit the PI3K/AKT/mTOR/p70S6K pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to a reduction in heart rate .
Pharmacokinetics
The pharmacokinetics of Dehydro Ivabradine are similar to those of Ivabradine. It is metabolized in the liver, primarily by the CYP3A4 enzyme . Its pharmacokinetics can be altered by strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics . The pharmacokinetics of Ivabradine are similar in patients with mild and moderate hepatic impairment compared with those with normal hepatic function .
Result of Action
The primary result of Dehydro Ivabradine’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing myocardial oxygen demand, enhancing diastolic filling, stroke volume, and coronary perfusion time . It is used to reduce the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure .
Action Environment
The action of Dehydro Ivabradine can be influenced by environmental factors. For instance, the pH of the mobile phase in liquid chromatography can affect the peak shape and hence the quantitative accuracy of the method . Therefore, careful optimization of the mobile phase and columns is necessary when analyzing Dehydro Ivabradine .
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRHFYHXNSUAO-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583019 | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Ivabradine | |
CAS RN |
1086026-31-4 | |
| Record name | Dehydroivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROIVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper concerning Dehydro Ivabradine?
A1: The research paper [] primarily focuses on outlining an improved process for synthesizing Ivabradine. This involves using Dehydro Ivabradine as a precursor and subjecting it to hydrogenation. The paper also details an enhanced method for producing Dehydro Ivabradine itself. The primary emphasis is placed on optimizing the chemical synthesis procedures for these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

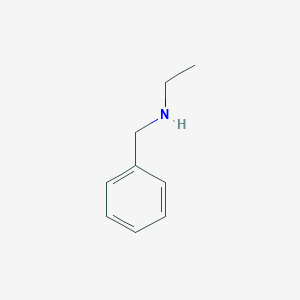
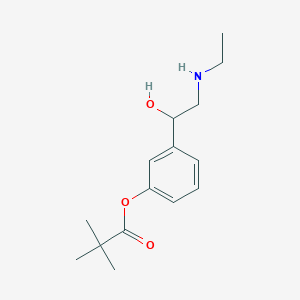
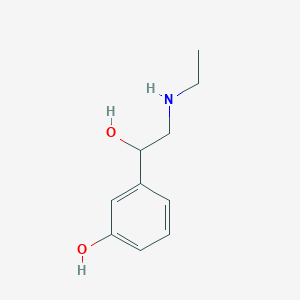

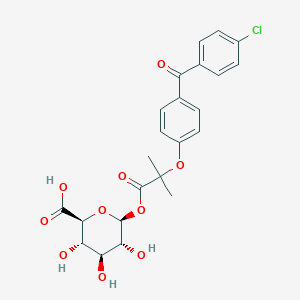
![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)
![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)
![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)
